molecular formula C10H13Cl2NO B593709 (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS No. 135936-36-6

(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Cat. No. B593709
CAS RN: 135936-36-6
M. Wt: 234.12
InChI Key: LGIGCDLFWQIHLQ-QMMMGPOBSA-N
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Description

“®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” is a chemical compound with the IUPAC name 4-(3,4-dichlorophenyl)-1-butanol . It has a molecular weight of 219.11 . The compound is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” are not available in the search results, related compounds such as ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate have been synthesized and used as catalysts in Mitsunobu reactions . These reactions involve the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .


Physical And Chemical Properties Analysis

“®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” is a liquid at room temperature . The compound’s CAS Number is 1343315-52-5 .

Safety and Hazards

The safety information for “®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol” indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3R)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

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